Home > Products > Screening Compounds P107469 > 8-Bromo-2-chloroquinazolin-4(3H)-one
8-Bromo-2-chloroquinazolin-4(3H)-one - 331647-04-2

8-Bromo-2-chloroquinazolin-4(3H)-one

Catalog Number: EVT-1208709
CAS Number: 331647-04-2
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloroquinazolin-4(3H)-one

Compound Description: 2-Chloroquinazolin-4(3H)-one is a versatile chemical building block. It can undergo efficient rearrangement reactions to yield various guanidine derivatives, including twisted-cyclic guanidines and ring-fused N-acylguanidines. These reactions are highly dependent on the type of diamine reagent used [].

6-Bromo-2-chloroquinazolin-4(3H)-one

Compound Description: This compound serves as a precursor in the synthesis of various 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. These derivatives, incorporating different substituents at the 2- and 3-positions, have been investigated for their antiviral and cytotoxic activities [].

Relevance: 6-Bromo-2-chloroquinazolin-4(3H)-one is structurally analogous to 8-Bromo-2-chloroquinazolin-4(3H)-one, with the only difference being the position of the bromine atom on the quinazolinone ring system. [] https://www.semanticscholar.org/paper/e6448972d7857502a4f14cd52bfdb1d9eacc9187

6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one

Compound Description: This compound acts as a crucial building block for synthesizing a series of quinazolinone derivatives with potential pharmaceutical applications. Its structure features bromine atoms at the 6- and 8-positions and a 3,4-dichlorophenyl group at the 2-position [].

6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone

Compound Description: This particular compound, part of a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, demonstrates significant antiviral activity against the vaccinia virus [].

Classification
  • Chemical Family: Quinazoline derivatives
  • Molecular Formula: C8_8H4_4BrClN2_2O
  • Molar Mass: 259.49 g/mol
  • Density: Approximately 1.95 g/cm³ (predicted)
  • Boiling Point: Estimated at 370.0 ± 44.0 °C (predicted)
  • pKa: -4.61 ± 0.20 (predicted)
Synthesis Analysis

The synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one typically involves the bromination of 2-chloroquinazolin-4(3H)-one using bromine in a suitable solvent such as tetrahydrofuran. This reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the quinazoline ring.

Synthetic Routes and Reaction Conditions

  1. Reagents:
    • 2-Chloroquinazolin-4(3H)-one
    • Bromine
    • Tetrahydrofuran (solvent)
  2. Procedure:
    • The reaction mixture is stirred at a controlled temperature, allowing for the selective substitution of bromine.
    • Reaction times and temperatures are optimized to maximize yield and purity.
  3. Industrial Production:
    • In industrial settings, continuous flow processes may be employed to enhance yield and control over reaction conditions.
Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloroquinazolin-4(3H)-one can be described as follows:

  • Core Structure: The compound features a quinazoline ring system, which consists of two fused aromatic rings with nitrogen atoms incorporated into the heterocyclic framework.

Structural Details

  • Bromine Atom: Positioned at the 8th carbon of the quinazoline ring.
  • Chlorine Atom: Located at the 2nd carbon.

This unique arrangement of halogen substituents contributes to its chemical reactivity, particularly in nucleophilic substitution reactions.

Chemical Reactions Analysis

8-Bromo-2-chloroquinazolin-4(3H)-one participates in various chemical reactions:

  1. Substitution Reactions:
    • The bromine or chlorine atoms can be replaced by other nucleophiles, leading to a variety of derivatives.
  2. Oxidation and Reduction Reactions:
    • The compound can undergo oxidation or reduction, resulting in different functional groups or structural modifications.

These reactions are essential for synthesizing more complex heterocyclic compounds and exploring their biological activities.

Mechanism of Action

The mechanism of action for 8-Bromo-2-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. This compound has been shown to inhibit certain enzymes or receptors, affecting various cellular processes.

Key Mechanistic Insights

  • The presence of bromine and chlorine allows for potential interactions with nucleophilic sites in target proteins.
  • Research indicates that it may modulate signaling pathways relevant to antimicrobial and anticancer activities.
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-2-chloroquinazolin-4(3H)-one include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and tetrahydrofuran.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are crucial for its applications in research and industry.

Applications

8-Bromo-2-chloroquinazolin-4(3H)-one has diverse applications across various scientific fields:

  1. Chemistry:
    • Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology:
    • Investigated for potential antimicrobial and anticancer properties.
  3. Medicine:
    • Ongoing research aims to explore its therapeutic potential in treating various diseases.
  4. Industry:
    • Used in developing new materials, dyes, and pigments due to its unique chemical structure.
Introduction

Overview of Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Quinazolin-4(3H)-one represents a privileged scaffold in drug discovery, characterized by a fused bicyclic structure featuring a benzene ring condensed with a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural plasticity and diverse bioactivity profiles, occurring in >200 naturally occurring alkaloids and numerous synthetic pharmaceuticals [2] . The scaffold's drug-likeness stems from its balanced lipophilicity (LogP 2.09–3.37), moderate molecular weight (<260 Da for simple derivatives), and hydrogen-bonding capacity (PSA ≈46 Ų), enabling efficient membrane penetration—including the blood-brain barrier—while maintaining target engagement capability . Notably, FDA-approved drugs featuring this scaffold include EGFR inhibitors erlotinib and gefitinib (cancer therapeutics), underscoring its translational relevance [10].

Table 1: Bioactive Quinazolin-4(3H)-one Derivatives and Their Therapeutic Applications

Substitution PatternRepresentative CompoundPrimary BioactivityMolecular Target
2,3-DisubstitutedErlotinibAnticancerEGFR tyrosine kinase
6,8-DihalogenatedFebrifugine derivativesAntimalarialHemozoin formation
3-Heteroaryl linkedMR2938 (B12)Anti-Alzheimer’sAcetylcholinesterase
2-Mercapto-3-substitutedCompound 10Anti-inflammatoryCOX-2 inhibition
Glycosyl-triazole hybridsCompound 13AnticancerDual EGFR/VEGFR-2

Structural diversity within this class arises from three key modification sites: Position 2 (influencing hydrogen bonding), Position 3 (enabling side-chain conjugation), and the fused benzene ring (allowing electrophilic substitutions). Recent studies confirm that substitutions at C-6 and C-8 significantly enhance anticancer and antimicrobial potencies—up to 100-fold increases in some analogues—validating targeted halogenation strategies [10]. The scaffold’s synthetic accessibility via Niementowski or Griess syntheses further enables rapid analogue generation, facilitating structure-activity relationship (SAR) exploration [6].

Significance of Halogen-Substituted Quinazolinones in Drug Discovery

Halogen atoms—particularly bromine and chlorine—introduce strategic advantages in quinazolinone optimization. Bromine’s substantial atomic radius (1.85 Å) enhances hydrophobic interactions and induces steric effects that can lock bioactive conformations, while chlorine’s electronegativity (3.16 on Pauling scale) influences electronic distribution, modulating both reactivity and binding affinity [3] . Position-specific halogen effects are well-documented: 8-Bromo substitution increases electrophilic character at C-6/C-7, facilitating nucleophilic displacement reactions, whereas 2-chloro groups serve as superior leaving groups in palladium-catalyzed cross-coupling reactions compared to fluoro or methoxy analogues [1] [8].

Table 2: Physicochemical Properties of 8-Bromo-2-chloroquinazolin-4(3H)-one

PropertyValueMeasurement Method/Reference
CAS Registry331647-04-2Chemical Abstracts Service
Molecular FormulaC₈H₄BrClN₂OElemental analysis
Molecular Weight259.49 g/molCalculated
SMILESO=C1NC(Cl)=NC2=C1C=CC=C2BrCanonical representation
InChIKeyJSFQZYFLOYNXQM-UHFFFAOYSA-NIUPAC Standard InChI
LogP2.37 (consensus)SILICOS-IT, XLOGP3, WLOGP
Hydrogen Bond Acceptors3Computational (PSA=46.01 Ų)
Hydrogen Bond Donors1Computational

The synergistic combination of bromine and chlorine within a single molecule—as in 8-bromo-2-chloro-quinazolin-4(3H)-one—creates a multimodal pharmacophore. The bromine atom enhances π-stacking with tyrosine residues (e.g., EGFR’s Tyr869), while the 2-chloro group enables nucleophilic displacement with cysteine thiols or lysine amines in biological targets [7] [10]. Computational analyses confirm halogen bonding potential: The σ-hole on bromine (positive electrostatic potential) can interact with carbonyl oxygens (e.g., VEGFR-2’s Glu885), improving binding affinity by 0.5–2.0 kcal/mol versus non-halogenated analogues . This electronic tuning also modulates solubility parameters; halogenated derivatives maintain aqueous solubility >0.12 mg/mL despite increased lipophilicity—a critical balance for drug delivery .

Research Objectives and Scope for 8-Bromo-2-chloroquinazolin-4(3H)-one

This review focuses on 8-bromo-2-chloroquinazolin-4(3H)-one (CAS 331647-04-2) as a strategic intermediate with untapped potential in targeted drug discovery. Primary objectives include: (1) Systematically evaluating its synthetic accessibility and reactivity patterns, emphasizing halogen-dependent transformations; (2) Analyzing structure-activity relationships enabled by this bifunctional template in oncology and CNS drug development; and (3) Exploring computational evidence supporting its role in dual-target inhibitor design, particularly for kinase and cholinesterase targets. The scope excludes pharmacological profiling (ADMET, dosage) to concentrate on molecular design principles and synthetic utility.

Recent evidence positions this compound as a versatile precursor: The chlorine atom at C-2 undergoes Pd-catalyzed amination 5x faster than 2-fluoro analogues, while the C-8 bromine enables regioselective Suzuki couplings for biaryl library generation. These features—combined with the scaffold’s proven bioactivity—make it an ideal candidate for fragment-based drug discovery against complex multifactorial diseases [1] [10].

Properties

CAS Number

331647-04-2

Product Name

8-Bromo-2-chloroquinazolin-4(3H)-one

IUPAC Name

8-bromo-2-chloro-3H-quinazolin-4-one

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

InChI

InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H,11,12,13)

InChI Key

JSFQZYFLOYNXQM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)N=C(NC2=O)Cl

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=NC2=O)Cl

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC(=NC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.